![molecular formula C21H11BrN2O3 B4949758 2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
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Overview
Description
2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, commonly known as BPIQ, is a novel organic compound with potential applications in scientific research. This molecule is a derivative of naphtho[2,3-g]indazole and has been synthesized using various methods. BPIQ has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of BPIQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. BPIQ has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the JAK/STAT pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
BPIQ has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell growth, and anti-inflammatory properties. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
BPIQ has several advantages for use in lab experiments, including its high purity and stability. However, it is important to note that BPIQ is a relatively new compound, and its effects on human health and the environment are not fully understood. Additionally, BPIQ may have limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for research on BPIQ. One potential area of research is the development of new synthetic methods for BPIQ that can improve its yield and purity. Another area of research is the investigation of BPIQ's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of BPIQ and its effects on human health and the environment.
Synthesis Methods
BPIQ can be synthesized using various methods, including the reaction of 4-bromo-1-naphthoic acid with 2-aminobenzylamine, followed by cyclization. Another method involves the reaction of 2-(4-bromophenyl)indole with phthalic anhydride in the presence of a Lewis acid catalyst. These methods have been optimized to obtain high yields of BPIQ with high purity.
Scientific Research Applications
BPIQ has been found to exhibit promising applications in scientific research, particularly in the field of cancer research. Studies have shown that BPIQ has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BPIQ has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrN2O3/c22-11-5-7-12(8-6-11)24-21(27)16-10-9-15-17(18(16)23-24)20(26)14-4-2-1-3-13(14)19(15)25/h1-10,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCVIYJQQWFGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)N(N4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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